molecular formula C15H18N4O8S B1488448 Propoxycarbazone-2-hydroxypropoxy CAS No. 496925-02-1

Propoxycarbazone-2-hydroxypropoxy

Cat. No.: B1488448
CAS No.: 496925-02-1
M. Wt: 414.4 g/mol
InChI Key: DUXDBOLTMWLLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propoxycarbazone-2-hydroxypropoxy is a useful research compound. Its molecular formula is C15H18N4O8S and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Propoxycarbazone-2-hydroxypropoxy plays a significant role in biochemical reactions, particularly in inhibiting the activity of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants . By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the death of targeted weeds. The compound interacts with ALS by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids . This inhibition leads to a cascade of cellular effects, including altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s impact on cell signaling pathways can result in the accumulation of toxic intermediates, further contributing to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase (ALS), leading to enzyme inhibition . This binding prevents ALS from catalyzing the conversion of pyruvate to acetolactate, a critical step in the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of pyruvate and other upstream metabolites, disrupting cellular metabolism and leading to the death of the targeted weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of ALS activity and prolonged disruptions in cellular metabolism . These temporal effects highlight the importance of understanding the compound’s stability and degradation in different environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects . At higher doses, this compound can cause significant toxic effects, including disruptions in normal cellular functions and potential organ damage . Studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels . Understanding these dosage effects is crucial for determining safe and effective application rates in agricultural settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an ALS inhibitor . The compound interacts with enzymes and cofactors involved in the biosynthesis of branched-chain amino acids, leading to disruptions in metabolic flux and changes in metabolite levels . These interactions can result in the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately affecting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on targeted cells .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with its target enzymes and other biomolecules, affecting its overall efficacy and impact on cellular processes . Understanding the subcellular localization of this compound is essential for optimizing its use in agricultural applications.

Properties

IUPAC Name

methyl 2-[[3-(2-hydroxypropoxy)-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O8S/c1-9(20)8-27-14-16-19(15(23)18(14)2)13(22)17-28(24,25)11-7-5-4-6-10(11)12(21)26-3/h4-7,9,20H,8H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXDBOLTMWLLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024879
Record name Propoxycarbazone-2-hydroxypropoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496925-02-1
Record name Propoxycarbazone-2-hydroxypropoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-propoxycarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propoxycarbazone-2-hydroxypropoxy
Reactant of Route 2
Reactant of Route 2
Propoxycarbazone-2-hydroxypropoxy
Reactant of Route 3
Reactant of Route 3
Propoxycarbazone-2-hydroxypropoxy
Reactant of Route 4
Reactant of Route 4
Propoxycarbazone-2-hydroxypropoxy
Reactant of Route 5
Reactant of Route 5
Propoxycarbazone-2-hydroxypropoxy
Reactant of Route 6
Propoxycarbazone-2-hydroxypropoxy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.